ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate
Description
Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- A thiophene-3-carboxylate ester backbone substituted with a furan-2-yl group at position 2.
- A thioacetamido linker bridging the thiophene ring to a 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine moiety.
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S3/c1-2-28-22(27)18-13(14-6-4-8-29-14)9-30-21(18)25-16(26)10-31-19-17-12-5-3-7-15(12)32-20(17)24-11-23-19/h4,6,8-9,11H,2-3,5,7,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLPASXALQVKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heteroatoms and functional groups that contribute to its biological activity. The key components include:
- Cyclopentathieno-pyrimidine moiety : This structure is known for its diverse biological effects.
- Furan and thiophene rings : These aromatic systems enhance the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds related to the thienopyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Pathways : Compounds targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) have been effective in reducing tumor growth rates in vitro and in vivo .
- Selective Targeting : Certain derivatives demonstrate selective uptake in cancer cells over normal cells, enhancing their therapeutic index .
Antimicrobial Activity
The presence of thiophene and furan rings in the compound suggests potential antimicrobial properties. Some studies have reported that similar compounds exhibit:
- Antibacterial Effects : In vitro tests have shown activity against various bacterial strains, including resistant strains .
- Antifungal Properties : Compounds with similar scaffolds have been evaluated for antifungal activity, showing promising results against common pathogens.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Nucleotide Synthesis : By targeting enzymes involved in nucleotide biosynthesis, such as GARFTase (glycinamide ribonucleotide formyltransferase), these compounds can effectively halt cancer cell proliferation .
Mechanism Effect DHFR Inhibition Reduces folate metabolism TS Inhibition Decreases thymidine production GARFTase Inhibition Disrupts purine synthesis - Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
- Pharmacokinetics and Toxicology :
Scientific Research Applications
Research indicates that this compound may exhibit several biological activities, making it a candidate for further investigation in various therapeutic contexts.
Anticancer Activity
Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. This suggests that ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate might possess similar anticancer properties.
Antimicrobial Properties
Preliminary studies indicate that compounds featuring thiophene and thieno-pyrimidine rings exhibit antimicrobial activity against various pathogens. This compound's structural characteristics may enhance its efficacy as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in critical biological pathways. For example, related compounds have shown inhibitory effects on enzymes associated with cancer progression and bacterial virulence factors. This opens avenues for its use in developing enzyme inhibitors for therapeutic purposes.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Cyclopentapyrimidine Core : This step involves cyclization reactions to create the core structure.
- Introduction of Functional Groups : The addition of thiol and acetamido functionalities is crucial for enhancing biological activity.
- Final Coupling Reactions : The final steps involve coupling with furan and thiophene derivatives to complete the synthesis.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Anticancer Activity : Research demonstrated that a related thieno-pyrimidine compound inhibited tumor growth and induced apoptosis in various cancer cell lines.
- Antimicrobial Effects : Studies indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria for similar compounds.
Comparison with Similar Compounds
(a) Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0)
- Structural Similarities: Shares the thieno[2,3-d]pyrimidine core and thioacetamido linker.
- Key Differences :
- Implications : The chloro substituent may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the cyclopenta fusion in the target compound could influence ring conformation and metabolic stability.
(b) 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones
- Structural Similarities: Common thieno[2,3-d]pyrimidine scaffold.
- Key Differences: Tetrahydrobenzo fusion instead of cyclopenta. 4(3H)-one functionality versus the unoxidized pyrimidine in the target compound.
- Pharmacological Notes: These analogues exhibit anti-tyrosinase activity, suggesting the thieno-pyrimidine core is critical for enzyme interaction .
(c) Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Structural Similarities : Thiophene-3-carboxylate ester backbone.
- Key Differences: Cyanoacrylamido linker versus thioacetamido. 4,5-Dimethyl and substituted phenyl groups versus 4-(furan-2-yl).
- Functional Insights : These compounds demonstrate antioxidant and anti-inflammatory activities (e.g., IC₅₀ values for DPPH radical scavenging: 12–45 μM), highlighting the role of the thiophene-carboxylate framework in redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
